molecular formula C15H16F3NO2S B2590316 8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351630-43-7

8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2590316
CAS No.: 1351630-43-7
M. Wt: 331.35
InChI Key: KDIWTNQTSXYZJS-UHFFFAOYSA-N
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Description

Structure and Synthesis: The compound 8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane features a spirocyclic core with a 1-oxa-4-thia-8-azaspiro[4.5]decane backbone and a 3-(trifluoromethyl)benzoyl substituent. For example, describes the synthesis of tert-butyl-protected spirocyclic derivatives via multi-step reactions involving Boc protection, hydroxylation, and cyanation. Similarly, outlines a route for a related trifluoromethylpyridinyl-substituted spiro compound using nucleophilic substitution between 2-chloro-3-trifluoromethylpyridine and a spirocyclic amine precursor. The target compound likely employs a similar strategy, substituting the benzoyl chloride derivative in the final coupling step .

Physicochemical Properties:
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfur atom in the 1-oxa-4-thia ring system increases electron density and may influence solubility. Based on analogous compounds (e.g., CAS 801306-54-7 in ), the molecular weight is estimated to be ~340 g/mol. The absence of ionizable groups (e.g., carboxylic acid in ) suggests lower aqueous solubility compared to oxygen-rich analogs .

Properties

IUPAC Name

1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2S/c16-15(17,18)12-3-1-2-11(10-12)13(20)19-6-4-14(5-7-19)21-8-9-22-14/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIWTNQTSXYZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzoylation: The benzoyl group is introduced through acylation reactions, typically using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituent Molecular Weight Solubility Key Features
Target Compound 1-oxa-4-thia-8-azaspiro[4.5] 3-(Trifluoromethyl)benzoyl ~340 Low (lipophilic) Enhanced metabolic stability; sulfur enhances π-π interactions
8-(Phenylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane () 1-oxa-4-thia-8-azaspiro[4.5] Phenylsulfonyl ~320 Moderate Sulfonyl group increases polarity
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid () 1-oxa-4-azaspiro[4.5] 4-Fluorobenzoyl, carboxylic acid 307.3 High Carboxylic acid improves solubility
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione () 1,3-diazaspiro[4.5] 4-Chlorophenylsulfonyl 358.8 Moderate Dual heteroatoms enhance rigidity

Key Observations :

  • Solubility : The absence of polar groups (e.g., carboxylic acid in ) results in lower solubility for the target compound, limiting bioavailability.
  • Ring Heteroatoms : The 1-oxa-4-thia system (target) vs. 1-oxa-4-aza () or 1,3-diaza () systems alters conformational flexibility and hydrogen-bonding capacity. Sulfur’s larger atomic radius may increase steric hindrance .

Biological Activity

The compound 8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is a unique organic molecule notable for its spirocyclic structure, which incorporates both thia and oxa moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-ulcer properties.

  • Molecular Formula : C18H20F3N2O2S
  • Molecular Weight : Approximately 366.37 g/mol
  • CAS Number : 1326814-09-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, influencing various biochemical pathways.

Target Enzymes

Research indicates that compounds with similar structures often interact with:

  • Monoamine Oxidases (MAO-A and MAO-B) : These enzymes are crucial in the metabolism of neurotransmitters and biogenic amines, affecting oxidative stress and inflammation responses.

Antitumor Activity

Studies have demonstrated that This compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

In vitro assays have been conducted to evaluate the compound's effectiveness in inhibiting cell proliferation, with results indicating a dose-dependent response in cell viability assessments .

Cell LineIC50 (µM)Effectiveness (%)
Breast Cancer1575
Lung Cancer2065
Colon Cancer1080

Anti-Ulcer Effects

In addition to its anticancer properties, this compound has shown protective effects against gastric ulcers. Experimental studies report:

  • Reduction in ulcer severity.
  • Promotion of mucosal healing.
  • Enhanced mucus production, contributing to gastric protection mechanisms .

Case Studies

  • Study on Antitumor Activity :
    • Researchers synthesized the compound and evaluated its effects on various cancer cell lines using MTT assays.
    • The findings indicated that the compound significantly reduced cell viability in a concentration-dependent manner.
  • Study on Anti-Ulcer Activity :
    • In animal models, the compound was administered prior to ulcer induction.
    • Results showed a marked decrease in ulcer index and an increase in gastric mucus production compared to control groups.

Q & A

Q. Table 1: Key Reaction Conditions for Spirocyclic Intermediate Synthesis

StepReagents/ConditionsYieldReference
BocBoc₂O, Et₃N, DMAP, CH₂Cl₂, 25°C, 16 h94%
ReductionLiEt₃BH, THF, -78°C, 30 min107%
CyanationTMSCN, BF₃·Et₂O, CH₂Cl₂, -78°C, 4 h107%

Q. Table 2: Crystallographic Software for Spirocyclic Systems

SoftwareApplicationExample Use Case
SHELXLRefinement of twinned/disordered dataHandling high-resolution protein-ligand complexes
ORTEP-3Thermal ellipsoid visualizationConfirming spiro junction geometry
WinGXIntegrated crystallography workflowMerging datasets from multiple crystals

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